
CH-223191
Descripción general
Descripción
CH 223191, también conocido como ácido 2-metil-2H-pirazol-3-carboxílico (2-metil-4-o-tolilazo-fenil)-amida, es un antagonista sintético para el receptor de hidrocarburos aromáticos (AhR). Este receptor es un factor de transcripción dependiente de ligando que detecta una amplia gama de moléculas exógenas y endógenas estructuralmente diferentes. CH 223191 es particularmente efectivo contra hidrocarburos aromáticos halogenados como la 2,3,7,8-tetraclorodibenzo-p-dioxina (TCDD) y se utiliza ampliamente en la investigación científica para estudiar las vías y toxicidades relacionadas con el AhR .
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Molecular Formula : C19H19N5O
- Molecular Weight : 333.39 g/mol
- CAS Number : 301326-22-7
CH-223191 features a complex structure that includes a diazenyl group and a pyrazole carboxamide moiety, which contribute to its biological activity. Its design allows for specific interactions with the AhR, making it a valuable tool in various research applications.
Immunology Research
Role as an AhR Antagonist
This compound is primarily used to study the role of the AhR in immune responses. Research has shown that it can inhibit the differentiation of T helper 17 (Th17) cells, which are implicated in autoimmune diseases. By blocking AhR activation, this compound helps elucidate the mechanisms through which environmental toxins influence immune function.
Case Study: Th17 Cell Differentiation
In vitro studies demonstrated that this compound effectively represses Th17 cell differentiation induced by endogenous AhR agonists. This finding is significant as Th17 cells are known to contribute to inflammatory diseases such as rheumatoid arthritis and multiple sclerosis .
Toxicology Applications
Investigating Environmental Toxins
This compound serves as a critical tool for assessing the toxicity of environmental contaminants like dioxins and polychlorinated biphenyls (PCBs). These compounds activate the AhR pathway, leading to various toxicological effects. By using this compound, researchers can determine the extent to which these toxins exert their effects through AhR activation.
Case Study: Dioxin Toxicity
In studies involving HepaRG liver cells, this compound was shown to block TCDD (a potent dioxin) induced gene expression linked to toxicity. The compound inhibited TCDD-mediated nuclear translocation of AhR and subsequent transcriptional activation, providing insights into how dioxins affect cellular processes .
Stem Cell Biology
Promotion of Hematopoietic Stem Cells
Recent research indicates that this compound can promote the expansion of human hematopoietic stem cells (HSCs). This application is particularly relevant in regenerative medicine and transplantation therapies.
Mechanistic Insights
The mechanism by which this compound enhances HSC expansion involves the modulation of cytokine signaling pathways. By inhibiting AhR activity, the compound mitigates inflammatory signals that typically suppress stem cell proliferation .
Future Directions in Research
The potential applications of this compound extend beyond current uses. Future research may explore its role in:
- Cancer Therapy : Investigating how AhR antagonism affects tumor microenvironments.
- Neurobiology : Understanding the impact of environmental toxins on neurological health through AhR pathways.
Mecanismo De Acción
CH 223191 ejerce sus efectos antagonizando selectivamente el receptor de hidrocarburos aromáticos. Se une al receptor y evita la activación del AhR por sus ligandos, como el TCDD. Esta inhibición bloquea la translocación nuclear y la unión al ADN del AhR, evitando así la transcripción de los genes diana del AhR . Los objetivos moleculares y las vías implicadas incluyen las enzimas del citocromo P450, que están reguladas por el AhR y desempeñan un papel crucial en el metabolismo de los xenobióticos .
Análisis Bioquímico
Biochemical Properties
CH-223191 inhibits the AhR’s DNA binding and TCDD-induced luciferase activity . It interacts with the AhR pathway, particularly in the kidney . The compound this compound decreases CIH-induced blood pressure during the animal’s active period .
Cellular Effects
This compound has been shown to control blood pressure in both active and inactive periods of animals, recovering the blood pressure dipping profile in chronic intermittent hypoxia (CIH) conditions .
Molecular Mechanism
This compound acts as a ligand-selective antagonist of the AhR . It preferentially inhibits the ability of some classes of AhR agonists to bind to and/or activate the AhR and AhR signal transduction .
Temporal Effects in Laboratory Settings
The administration of this compound was not able to decrease blood pressure during the inactive phase, in CIH conditions . This suggests that a higher dose or different time of administration of this compound might be needed for an antihypertensive effect throughout the 24-h cycle .
Dosage Effects in Animal Models
The antihypertensive efficacy of this compound was evaluated in CIH conditions in Wistar rats . The results suggest that the dosage and timing of administration may need to be adjusted to achieve desired effects .
Metabolic Pathways
It is known that this compound interacts with the AhR pathway .
Métodos De Preparación
CH 223191 se sintetiza a través de una serie de reacciones químicas que involucran derivados de pirazol. La preparación típicamente involucra los siguientes pasos:
Síntesis del núcleo de pirazol: Esto implica la reacción de hidracina con una β-dicetona para formar el anillo de pirazol.
Funcionalización: El anillo de pirazol luego se funcionaliza con varios sustituyentes para lograr la estructura química deseada.
Ensamblaje final: El paso final involucra la unión del pirazol funcionalizado con una amina aromática para formar la molécula completa de CH 223191.
Para la producción industrial, el proceso se amplía con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El compuesto generalmente se purifica utilizando técnicas como la recristalización o la cromatografía .
Análisis De Reacciones Químicas
CH 223191 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en el anillo de pirazol.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y electrófilos como los halógenos. Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Comparación Con Compuestos Similares
CH 223191 es único en su alta especificidad y potencia como antagonista del AhR. A diferencia de otros antagonistas del AhR, no exhibe actividad agonista a altas concentraciones y no tiene afinidad por el receptor de estrógenos . Compuestos similares incluyen:
3’-metoxi-4’-nitroflavona: Otro antagonista del AhR con diferente selectividad de ligando.
6,2’,4’-trimetoxiflavona: Exhibe antagonismo selectivo de especies del AhR.
DIM (3,3’-diindolilmetano): Un agonista del AhR que también puede actuar como antagonista en ciertas condiciones.
Estos compuestos difieren en sus afinidades de unión, selectividad y efectos biológicos, lo que hace que CH 223191 sea una herramienta valiosa para estudiar las vías y toxicidades relacionadas con el AhR .
Actividad Biológica
2-Methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]pyrazole-3-carboxamide, a compound with significant structural complexity, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 380.44 g/mol. The IUPAC name highlights its diazenyl and pyrazole functionalities, which are critical for its biological interactions.
1. Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, exhibiting significant growth inhibition:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and NCI-H460 (lung cancer).
- IC50 Values :
- A549:
- MCF-7:
These values indicate potent cytotoxicity against the tested cell lines, suggesting that the compound may serve as a lead structure for further development in cancer therapy .
The mechanism of action appears to involve:
- Inhibition of Aurora-A Kinase : This kinase plays a crucial role in cell cycle regulation and its inhibition can lead to tumor growth suppression.
- Induction of Autophagy : Certain derivatives have been shown to promote autophagy without triggering apoptosis, which can be beneficial in specific therapeutic contexts .
3. Antimicrobial Activity
The compound has also demonstrated antimicrobial properties, particularly against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting metabolic pathways essential for bacterial survival.
Case Studies
- Study on Antitumor Activity :
- Antimicrobial Assessment :
Comparative Analysis of Biological Activities
Propiedades
IUPAC Name |
2-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]pyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-13-6-4-5-7-17(13)23-22-15-8-9-16(14(2)12-15)21-19(25)18-10-11-20-24(18)3/h4-12H,1-3H3,(H,21,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTNEXPODAWWFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=NN3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058698, DTXSID001045956 | |
Record name | CH 223191 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1‐Methyl‐N‐{2‐methyl‐4‐[(1E)‐2‐(2‐ methylphenyl)diazen‐1‐yl]phenyl}‐1H‐pyrazole‐5‐carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001045956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301326-22-7 | |
Record name | CH-223191 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301326227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CH 223191 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CH-223191 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CH-223191 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYE7315Z4C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of CH-223191?
A1: this compound is a potent and selective antagonist of the aryl hydrocarbon receptor (AhR) [, , , , , ].
Q2: How does this compound interact with AhR?
A2: this compound binds to the AhR, preventing the binding of agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) []. This prevents AhR activation and downstream signaling.
Q3: What are the downstream effects of this compound's interaction with AhR?
A3: By antagonizing AhR, this compound inhibits various cellular processes regulated by this receptor, including:
- Suppression of Cytochrome P450 Enzyme Expression: this compound effectively blocks TCDD-mediated induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, which are key target genes of AhR [, , , , ].
- Modulation of Immune Responses: this compound can prevent the AhR-mediated suppression of immune responses, including the induction of regulatory T cells and the suppression of Th17 cell differentiation [, , , , , , ].
- Inhibition of Cell Proliferation and Promotion of Apoptosis: In certain cancer cell lines, this compound has been shown to inhibit cell proliferation and promote apoptosis, potentially through the modulation of Bcl-2 family proteins like MCL1 [, ].
Q4: Does this compound exhibit any agonist activity on AhR?
A4: Unlike some known AhR antagonists, this compound has not demonstrated any detectable agonist-like activity on AhR [].
Q5: What are the potential therapeutic applications of this compound?
A5: Given its ability to modulate AhR activity, this compound holds promise for therapeutic applications in several areas:
- Prevention of TCDD-Induced Toxicity: this compound has demonstrated efficacy in preventing TCDD-induced liver toxicity and wasting syndrome in mouse models [].
- Cancer Therapy: Studies suggest this compound's potential as an anti-cancer agent by inhibiting the growth of specific cancer cell lines [, , ].
- Treatment of Inflammatory and Autoimmune Diseases: Modulation of AhR activity by this compound may be beneficial in managing inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis, where AhR signaling plays a complex role [, , , ].
- Mitigation of Cigarette Smoke-Induced Lung Injury: Research suggests that this compound may protect against cigarette smoke-induced lung inflammation by modulating AhR activity in the lungs [, ].
Q6: What is the molecular formula and weight of this compound?
A6: While the provided research does not explicitly state the molecular formula and weight of this compound, these can be determined from its chemical name, 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide.
Q7: Is there any spectroscopic data available for this compound?
A7: The provided research papers do not provide detailed spectroscopic data for this compound.
Q8: Has any structure-activity relationship (SAR) studies been conducted on this compound?
A8: The provided research papers primarily focus on this compound's biological activity and do not delve into detailed SAR studies.
Q9: What in vitro models have been used to study the effects of this compound?
A9: Various cell lines have been employed in in vitro studies, including:
- Murine and Human Hepatoma Cell Lines: These models have been used to investigate this compound's impact on AhR activation, CYP1A1 induction, and xenobiotic metabolism [, , ].
- Immune Cells: Mouse and human T cells and macrophages have been used to study this compound's effects on cytokine production, T cell differentiation, and immune regulation [, , , , , ].
- Cancer Cell Lines: Different cancer cell lines, including those derived from breast cancer, leukemia, and osteosarcoma, have been used to investigate the compound's potential anti-cancer effects [, , , ].
Q10: What in vivo models have been employed to evaluate this compound?
A10:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.